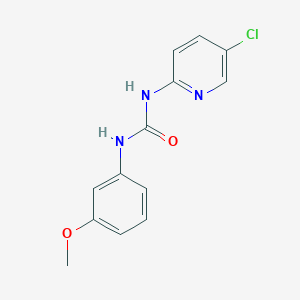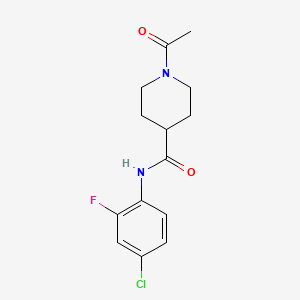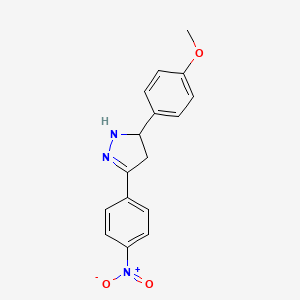![molecular formula C15H18F3NO4 B5300963 4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5300963.png)
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used for scientific research purposes since then. TFMPP is a highly potent compound that has been found to have several biochemical and physiological effects.
科学研究应用
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has been used as a research tool to study the effects of serotonin receptor agonists on the central nervous system. It has been found to have a high affinity for the serotonin 5-HT2 receptor, which is involved in the regulation of mood, cognition, and perception. This compound has been used to investigate the role of the 5-HT2 receptor in various physiological and pathological conditions, such as anxiety, depression, and schizophrenia.
作用机制
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine acts as a partial agonist of the serotonin 5-HT2 receptor, which leads to the activation of intracellular signaling pathways. The activation of these pathways results in the release of various neurotransmitters and neuromodulators, such as dopamine, norepinephrine, and acetylcholine. This compound also inhibits the reuptake of serotonin, which leads to an increase in the extracellular concentration of serotonin.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including increased locomotor activity, hyperthermia, and altered perception. This compound has also been found to have anxiogenic effects, which means that it induces anxiety-like behavior in animal models. This compound has been shown to increase the release of corticosterone, a stress hormone, which may contribute to its anxiogenic effects.
实验室实验的优点和局限性
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has several advantages as a research tool. It is highly potent and selective for the serotonin 5-HT2 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound has several limitations as well. It has been found to have a short half-life, which makes it difficult to study its long-term effects. This compound also has a narrow therapeutic window, which means that it can have toxic effects at high doses.
未来方向
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine has several potential future directions for research. One area of research is to study the effects of this compound on other serotonin receptors, such as the 5-HT1 receptor. Another area of research is to study the long-term effects of this compound on the central nervous system. Additionally, this compound can be used as a starting point for the development of new compounds with improved pharmacological properties.
合成方法
4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with trifluoroacetic anhydride, followed by the addition of morpholine in the presence of a catalyst. The resulting product is then purified by recrystallization. The purity of the synthesized this compound is verified by analytical techniques such as NMR spectroscopy and HPLC.
属性
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1-[2-(trifluoromethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-21-11-5-3-4-10(14(11)22-2)8-13(20)19-6-7-23-12(9-19)15(16,17)18/h3-5,12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDQLLBUKYQYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5300891.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5300895.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-[(4-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5300914.png)
![1'-[(3-pyridin-2-ylisoxazol-5-yl)methyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5300922.png)


![4-methyl-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B5300944.png)
![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5300961.png)
![4-(cyclopropylmethyl)-1-[(2-ethoxypyridin-3-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300983.png)